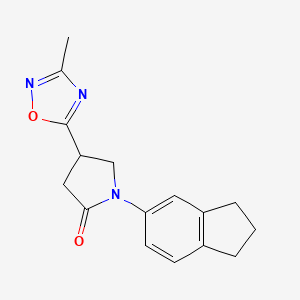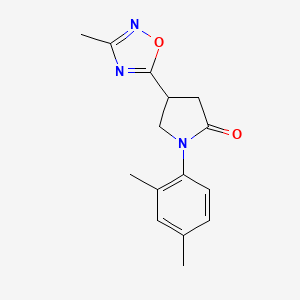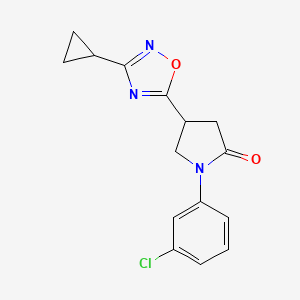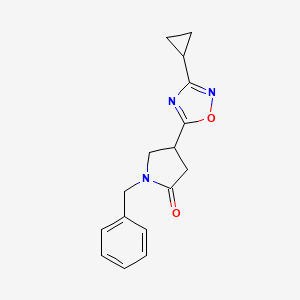![molecular formula C17H13FN4O2 B6578865 1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171577-69-7](/img/structure/B6578865.png)
1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a heterocyclic compound that has been studied extensively for its potential applications in various scientific fields. It is a type of fluorinated pyrrolidine derivative and is a part of a larger class of compounds known as oxadiazoles. This compound has been studied for its potential in synthesizing new materials, as well as its potential applications in the fields of biochemistry, pharmacology, and medicine.
Scientific Research Applications
1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has been studied extensively for its potential applications in various scientific fields. It has been studied as a potential drug candidate, with research showing that it has anti-inflammatory and anti-oxidative properties. It has also been studied for its potential use in the synthesis of new materials, such as polymers and nanomaterials. Additionally, it has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Mechanism of Action
The exact mechanism of action of 1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is not yet fully understood, but research suggests that it may act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It is also thought to act as an inhibitor of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
Research has shown that 1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-tumor effects. It has also been shown to have a protective effect against oxidative stress, as well as a protective effect against ischemia-reperfusion injury. Additionally, it has been shown to have a protective effect against lipopolysaccharide-induced inflammation.
Advantages and Limitations for Lab Experiments
The use of 1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one in laboratory experiments has several advantages. It is relatively easy to synthesize and is commercially available. Additionally, it is stable and has a low toxicity profile. However, there are also some limitations to its use in laboratory experiments. It is a relatively new compound and its exact mechanism of action is still not fully understood. Additionally, it is difficult to obtain in large quantities and its solubility in certain solvents can be limited.
Future Directions
The potential future directions for 1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one are numerous. Further research is needed to better understand its mechanism of action, as well as its potential applications in the fields of biochemistry, pharmacology, and medicine. Additionally, further research is needed to explore its potential use in the synthesis of new materials, such as polymers and nanomaterials. Additionally, further research is needed to explore its potential use in the development of new drugs, as well as its potential use in the prevention and treatment of various diseases.
Synthesis Methods
The synthesis of 1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves a series of steps. The first step is the reaction of pyrrolidine with fluorobenzene in the presence of sodium ethoxide. This reaction results in the formation of a fluorinated pyrrolidine derivative. The next step is the reaction of this intermediate with 1,2,4-oxadiazole in the presence of a base. This reaction results in the formation of the desired compound.
properties
IUPAC Name |
1-(3-fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-2-1-3-14(9-13)22-10-12(8-15(22)23)16-20-17(24-21-16)11-4-6-19-7-5-11/h1-7,9,12H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWZXSGRRRXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)
![4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B6578800.png)
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6578819.png)
![1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578827.png)


![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)


![1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578854.png)
![1-[(3-methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578858.png)
![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578873.png)
![4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578881.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B6578896.png)